molecular formula C6H4BrClO B3021676 3-Bromo-2-chlorophenol CAS No. 863870-87-5

3-Bromo-2-chlorophenol

Cat. No. B3021676
CAS RN: 863870-87-5
M. Wt: 207.45 g/mol
InChI Key: DUKKNDLIWRYBCT-UHFFFAOYSA-N
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Description

3-Bromo-2-chlorophenol is a chemical compound with the molecular formula C6H4BrClO and a molecular weight of 207.45 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 3-Bromo-2-chlorophenol involves the addition of bromine to a mixture of 2-chlorophenol, zinc chloride, and diphenyl sulfide . The reaction mixture is heated to avoid crystallization, and the remaining bromine is added at 45°C . After the addition of bromine is complete, the reaction product is freed from dissolved hydrogen bromide under reduced pressure to yield chlorobromophenol .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chlorophenol has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

3-Bromo-2-chlorophenol has a melting point of 60°C and a predicted boiling point of 246.1±20.0°C . It has a predicted density of 1.788±0.06 g/cm3 . The compound is stored in an inert atmosphere at room temperature .

Safety and Hazards

3-Bromo-2-chlorophenol is classified under GHS07 for safety . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-chlorophenol is the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function, specifically in the termination of nerve impulses. It does this by breaking down acetylcholine, a neurotransmitter, in the synaptic cleft .

Mode of Action

3-Bromo-2-chlorophenol interacts with its target by binding to the acetylcholinesterase receptor , thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . The result is a prolonged nerve impulse, which can lead to various physiological effects .

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate regulation, and memory functions . The downstream effects of this inhibition can lead to symptoms such as muscle weakness, bradycardia, and memory impairment .

Pharmacokinetics

It’s known that the compound can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chloro phenol .

Result of Action

The molecular and cellular effects of 3-Bromo-2-chlorophenol’s action primarily involve the disruption of nerve function. By inhibiting acetylcholinesterase, the compound causes a prolonged nerve impulse, which can lead to overstimulation of muscles and glands . This overstimulation can result in symptoms such as muscle weakness, excessive salivation, and bradycardia .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-chlorophenol can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that also inhibit acetylcholinesterase . Additionally, the compound’s stability may be affected by factors such as temperature and pH . .

properties

IUPAC Name

3-bromo-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKKNDLIWRYBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216242
Record name Phenol, bromochloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chlorophenol

CAS RN

66024-94-0, 863870-87-5
Record name Phenol, bromochloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066024940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, bromochloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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